molecular formula C8H17BrO2 B13643731 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane

1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane

Cat. No.: B13643731
M. Wt: 225.12 g/mol
InChI Key: VWIFBGVUWYPYDS-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to a propane backbone, which is further substituted with a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane typically involves the bromination of 3-(2-methoxyethoxy)-2,2-dimethylpropane. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with a different substitution pattern.

    1-Bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethoxy group but differs in the carbon chain length and substitution.

    1-Bromo-3-(2-methoxyethoxy)benzene: Contains a benzene ring instead of a propane backbone

Uniqueness

1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methoxyethoxy group allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H17BrO2

Molecular Weight

225.12 g/mol

IUPAC Name

1-bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane

InChI

InChI=1S/C8H17BrO2/c1-8(2,6-9)7-11-5-4-10-3/h4-7H2,1-3H3

InChI Key

VWIFBGVUWYPYDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCOC)CBr

Origin of Product

United States

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